![molecular formula C8H11FN2O2S B5693178 N'-(2-fluorophenyl)-N,N-dimethylsulfamide](/img/structure/B5693178.png)
N'-(2-fluorophenyl)-N,N-dimethylsulfamide
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Overview
Description
N'-(2-fluorophenyl)-N,N-dimethylsulfamide, also known as SF-1126, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfamides and has been found to exhibit promising anticancer and anti-inflammatory properties.
Mechanism of Action
N'-(2-fluorophenyl)-N,N-dimethylsulfamide exerts its anticancer effects by inhibiting the activity of PI3K, which is a crucial enzyme involved in the regulation of various cellular processes such as cell growth, survival, and metabolism. By blocking the activity of PI3K, N'-(2-fluorophenyl)-N,N-dimethylsulfamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. Additionally, N'-(2-fluorophenyl)-N,N-dimethylsulfamide has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N'-(2-fluorophenyl)-N,N-dimethylsulfamide has been shown to exhibit excellent pharmacokinetic properties, including high plasma stability, good oral bioavailability, and low toxicity. It has been found to selectively accumulate in cancer cells, leading to its potent anticancer effects. Additionally, N'-(2-fluorophenyl)-N,N-dimethylsulfamide has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-(2-fluorophenyl)-N,N-dimethylsulfamide is its high selectivity towards cancer cells, which makes it an attractive candidate for targeted therapy. Additionally, its excellent pharmacokinetic properties make it suitable for use in preclinical and clinical studies. However, one of the limitations of N'-(2-fluorophenyl)-N,N-dimethylsulfamide is its relatively low solubility, which may affect its bioavailability in vivo.
List as Many
Future Directions
As Possible:
1. Development of novel formulations to improve the solubility and bioavailability of N'-(2-fluorophenyl)-N,N-dimethylsulfamide.
2. Investigation of the potential of N'-(2-fluorophenyl)-N,N-dimethylsulfamide as a targeted therapy for various types of cancer.
3. Evaluation of the safety and efficacy of N'-(2-fluorophenyl)-N,N-dimethylsulfamide in preclinical and clinical studies.
4. Identification of biomarkers that can predict the response of cancer cells to N'-(2-fluorophenyl)-N,N-dimethylsulfamide.
5. Exploration of the potential of N'-(2-fluorophenyl)-N,N-dimethylsulfamide as a therapeutic agent for inflammatory diseases.
6. Investigation of the mechanism of action of N'-(2-fluorophenyl)-N,N-dimethylsulfamide in cancer cells.
7. Development of combination therapies involving N'-(2-fluorophenyl)-N,N-dimethylsulfamide and other anticancer agents.
8. Exploration of the potential of N'-(2-fluorophenyl)-N,N-dimethylsulfamide as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders.
9. Investigation of the role of N'-(2-fluorophenyl)-N,N-dimethylsulfamide in modulating the immune system.
10. Identification of novel targets for N'-(2-fluorophenyl)-N,N-dimethylsulfamide in cancer cells.
Synthesis Methods
The synthesis of N'-(2-fluorophenyl)-N,N-dimethylsulfamide involves the reaction of 2-fluoroaniline with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields N'-(2-fluorophenyl)-N,N-dimethylsulfamide as a white solid with a high purity.
Scientific Research Applications
N'-(2-fluorophenyl)-N,N-dimethylsulfamide has been extensively studied in the field of cancer research due to its potential as a targeted therapy for various types of cancer. It has been found to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is a key signaling pathway involved in cancer cell survival and proliferation. N'-(2-fluorophenyl)-N,N-dimethylsulfamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and spread.
properties
IUPAC Name |
1-(dimethylsulfamoylamino)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c1-11(2)14(12,13)10-8-6-4-3-5-7(8)9/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUCLBAASWYMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801846 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(2-fluorophenyl)-N,N-dimethylsulfuric diamide |
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